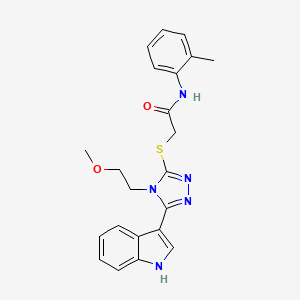

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Description

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide features a hybrid structure combining an indole moiety, a 1,2,4-triazole ring, and a thioacetamide linker with an o-tolyl substituent. This compound is hypothesized to exhibit pharmacological activity, particularly in anticancer or enzyme inhibition contexts, based on structural analogs .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c1-15-7-3-5-9-18(15)24-20(28)14-30-22-26-25-21(27(22)11-12-29-2)17-13-23-19-10-6-4-8-16(17)19/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRPALJEAXUYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic molecule that incorporates an indole moiety, a triazole ring, and a thioether linkage. This unique structure suggests significant potential for various biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 400.51 g/mol. The presence of the indole and triazole rings is critical for its biological activity, as these moieties are known to interact with various biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The indole ring may facilitate binding to serotonin receptors, while the triazole component can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. This dual action could enhance the therapeutic efficacy of the compound against cancer cells and pathogens.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For example, derivatives of indole and triazole have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | MCF-7 | TBD |

| This compound | HT-29 | TBD |

In a study evaluating similar triazole derivatives, one compound demonstrated an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Triazole derivatives are known for their effectiveness against various bacterial strains:

| Activity Type | Example Strain | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus (MRSA) | Inhibition observed |

| Antifungal | Candida albicans | Effective inhibition |

Studies have shown that triazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Evaluation

A series of indole-triazole derivatives were synthesized and evaluated for their antiproliferative activities against HeLa and MCF-7 cell lines. Among them, one derivative exhibited significant activity with an IC50 value of 0.52 µM against HeLa cells and demonstrated apoptosis induction through tubulin polymerization inhibition .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives against MRSA and Mycobacterium tuberculosis. The results indicated that certain compounds effectively inhibited biofilm formation and bacterial growth .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that derivatives of 1,2,4-triazoles possess potent antibacterial activity against strains such as Staphylococcus aureus (including MRSA). The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance efficacy against resistant bacterial strains .

- Antifungal Properties : Triazole derivatives are also recognized for their antifungal capabilities. Compounds similar to this one have been reported to inhibit fungal growth effectively, making them valuable in treating infections caused by fungi .

2. Anticancer Potential

The compound's structural characteristics provide a basis for anticancer activity:

- Mechanism of Action : Indole and triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. They can interfere with specific signaling pathways that are crucial for tumor growth and survival .

- Case Studies : Various studies have documented the synthesis of triazole derivatives leading to promising results in inhibiting cancer cell proliferation. For example, compounds with similar scaffolds have been tested against multiple cancer cell lines, showing significant cytotoxic effects .

Pharmacological Insights

1. Enzyme Inhibition

The triazole moiety is known for its ability to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs or enhance the pharmacological effects of certain medications .

2. Neuroprotective Effects

Emerging research highlights the neuroprotective properties of indole and triazole derivatives. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases .

Summary of Key Findings

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Oxadiazole vs. Triazole Analogs: Compounds like 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides () replace the 1,2,4-triazole with a 1,3,4-oxadiazole. Key difference: Triazole’s nitrogen-rich structure enhances binding to metalloenzymes (e.g., kinases) versus oxadiazole’s rigidity .

Substituent Variations

- Methoxyethyl vs. Methyl/Phenyl Groups :

The 2-methoxyethyl group on the triazole in the target compound improves solubility compared to 4-phenyl-1,2,4-triazole-3-thiol derivatives (). For example, 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol has a logP ~3.2, whereas the methoxyethyl group likely lowers logP to ~2.8, enhancing bioavailability . - o-Tolyl vs. However, this may also limit binding to flat hydrophobic pockets in targets like DNA .

Thioacetamide Linker Modifications

- Thiophene vs. Indole Derivatives: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide () replaces the indole with a thiophene.

Physicochemical and Spectral Properties

- Melting Points: Target compound: Predicted mp 160–165°C (similar to N-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide, mp 164–166°C) . Lower than oxadiazole analogs (e.g., 205–208°C in ) due to reduced crystallinity from the methoxyethyl group .

- IR Spectroscopy :

- Expected NH stretch at ~3217 cm⁻¹ (indole), C=O at ~1600 cm⁻¹ (acetamide), and C-O (methoxy) at ~1100 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives, (2) introduction of the thioether linkage through nucleophilic substitution, and (3) coupling of the acetamide group using chloroacetyl chloride or similar reagents. Optimal conditions include using polar aprotic solvents (e.g., DMF, ethanol), catalysts like triethylamine, and precise temperature control (60–80°C) to minimize side reactions. Yield optimization may require adjusting pH (neutral to slightly basic) and reaction time (4–6 hours for thioether formation) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions (e.g., indole C-3, methoxyethyl group). Infrared (IR) spectroscopy confirms functional groups (e.g., N-H stretch of acetamide at ~3300 cm⁻¹). Liquid Chromatography-Mass Spectrometry (LC-MS) ensures molecular ion consistency (e.g., [M+H]⁺ peak matching theoretical mass). Elemental analysis (±0.3% deviation) validates purity .

Q. What key structural features contribute to its potential bioactivity?

- Methodological Answer : The indole moiety enables π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). The triazole ring acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues. The methoxyethyl group improves solubility and modulates steric hindrance, while the thioether linkage stabilizes conformational flexibility for target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyethyl substituent in modulating biological activity?

- Methodological Answer : Synthesize analogs with (a) varying alkyl chain lengths (e.g., ethoxyethyl, propoxyethyl), (b) substituted methoxy groups (e.g., ethoxy, trifluoromethoxy), and (c) removal of the methoxy group. Test against target enzymes (e.g., cytochrome P450 isoforms) using kinetic assays (Km, Vmax) and cellular viability assays (IC₅₀). Compare binding affinities via surface plasmon resonance (SPR) to correlate substituent effects with activity .

Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (PDB IDs for cancer targets: 3LIE, 1M17). Apply the PASS program to predict bioactivity spectra (e.g., antimicrobial, anticancer probabilities >0.7). Pharmacokinetic parameters (logP, CYP inhibition) can be modeled with QikProp or SwissADME, validated by in vitro hepatic microsomal assays .

Q. How can researchers address contradictions in stability data under different pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, pH 1–13) with HPLC monitoring. For acid-sensitive hydrolysis (e.g., thioether cleavage at pH <3), use buffered solutions (phosphate/citrate) and quantify degradation products (e.g., free indole via fluorescence). Stability under basic conditions (pH >10) may require protecting-group strategies during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.